molecular formula C28H16Cl2N2O6 B13145266 N,N'-(9,10-Dihydro-4,8-dihydroxy-9,10-dioxoanthracene-1,5-diyl)bis(4-chlorobenzamide) CAS No. 83721-56-6

N,N'-(9,10-Dihydro-4,8-dihydroxy-9,10-dioxoanthracene-1,5-diyl)bis(4-chlorobenzamide)

Cat. No.: B13145266
CAS No.: 83721-56-6
M. Wt: 547.3 g/mol
InChI Key: RYLATRFYKZMNMK-UHFFFAOYSA-N
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Description

N,N’-(4,8-Dihydroxy-9,10-dioxo-9,10-dihydroanthracene-1,5-diyl)bis(4-chlorobenzamide): is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its anthracene core, substituted with hydroxy and dioxo groups, and linked to chlorobenzamide moieties. Its unique structure imparts distinct chemical and physical properties, making it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(4,8-Dihydroxy-9,10-dioxo-9,10-dihydroanthracene-1,5-diyl)bis(4-chlorobenzamide) typically involves multiple steps:

    Formation of the Anthracene Core: The anthracene core is synthesized through a series of reactions starting from simple aromatic compounds

    Attachment of Chlorobenzamide Moieties: The chlorobenzamide groups are introduced via amide bond formation, typically using reagents like thionyl chloride or carbodiimides to activate the carboxylic acid groups for nucleophilic attack by amines.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N,N’-(4,8-Dihydroxy-9,10-dioxo-9,10-dihydroanthracene-1,5-diyl)bis(4-chlorobenzamide) can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinones.

    Reduction: The dioxo groups can be reduced to hydroxy groups.

    Substitution: The chlorobenzamide moieties can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of hydroxy derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N,N’-(4,8-Dihydroxy-9,10-dioxo-9,10-dihydroanthracene-1,5-diyl)bis(4-chlorobenzamide) has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or dyes.

Mechanism of Action

The mechanism of action of N,N’-(4,8-Dihydroxy-9,10-dioxo-9,10-dihydroanthracene-1,5-diyl)bis(4-chlorobenzamide) involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes or receptors that the compound binds to, inhibiting or modulating their activity.

    Pathways Involved: The compound may interfere with cellular pathways, such as signal transduction or metabolic processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-(9,10-Dihydro-4,8-dihydroxy-9,10-dioxoanthracene-1,5-diyl)bis(4-methylbenzamide)
  • Carbamic acid, N,N’-[(9,10-dihydro-5,8-dihydroxy-9,10-dioxo-1,4-anthracenediyl)bis(imino-2,1-ethanediyl)]bis-, C,C’-bis(1,1-dimethylethyl) ester

Uniqueness

N,N’-(4,8-Dihydroxy-9,10-dioxo-9,10-dihydroanthracene-1,5-diyl)bis(4-chlorobenzamide) is unique due to its specific substitution pattern and the presence of chlorobenzamide groups, which impart distinct chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

83721-56-6

Molecular Formula

C28H16Cl2N2O6

Molecular Weight

547.3 g/mol

IUPAC Name

4-chloro-N-[5-[(4-chlorobenzoyl)amino]-4,8-dihydroxy-9,10-dioxoanthracen-1-yl]benzamide

InChI

InChI=1S/C28H16Cl2N2O6/c29-15-5-1-13(2-6-15)27(37)31-17-9-11-19(33)23-21(17)25(35)24-20(34)12-10-18(22(24)26(23)36)32-28(38)14-3-7-16(30)8-4-14/h1-12,33-34H,(H,31,37)(H,32,38)

InChI Key

RYLATRFYKZMNMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C3C(=C(C=C2)O)C(=O)C4=C(C=CC(=C4C3=O)O)NC(=O)C5=CC=C(C=C5)Cl)Cl

Origin of Product

United States

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